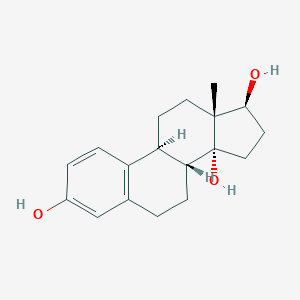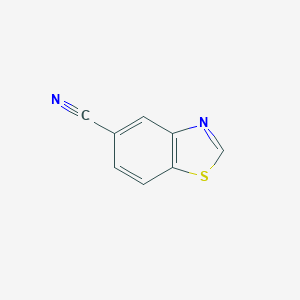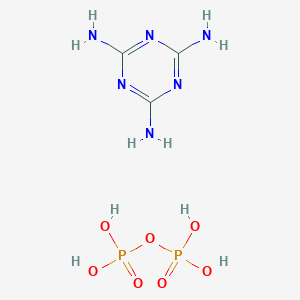
Melaminpyrophosphat
Übersicht
Beschreibung
Melamine pyrophosphate is a chemical compound widely recognized for its flame-retardant properties. It is a derivative of melamine, an organic base, and pyrophosphate, an inorganic phosphate. This compound is particularly valued in the plastics and polymer industries for its ability to enhance fire resistance without releasing harmful halogenated by-products .
Wissenschaftliche Forschungsanwendungen
Melamine pyrophosphate has a wide range of applications in scientific research and industry:
Wirkmechanismus
Target of Action
Melamine pyrophosphate (MPP) is primarily used as a flame retardant . Its primary targets are materials that are prone to combustion, such as thermoplastic elastomers (Si-TPE), wood panels, paints, coatings, foam seatings, mattresses, and automotive brake tubes and hoses .
Mode of Action
MPP acts as a flame retardant in both gas and condensed phases due to its nitrogen–phosphorus-containing structure . During burning, the degradation of melamine releases inert gases, including nitrogen, steam, and ammonia . These gases take away the heat and dilute the oxygen in the gas phase . In the condensed phase, phosphoric acid is generated, which forms a denser and firmer char layer . This char layer acts as a barrier, preventing further combustion and enhancing the flame retardancy of the material .
Biochemical Pathways
It’s known that mpp plays a significant role in the process of condensation of melamine orthophosphate to melamine pyrophosphate . This process is crucial for the formation of MPP and its subsequent application as a flame retardant .
Pharmacokinetics
It’s known that mpp exhibits high thermal stability, which allows it to function effectively as a flame retardant in various environments .
Result of Action
The action of MPP results in increased flame retardancy of the materials it is applied to . It forms a dense, complete, and consistent char layer, which improves the mechanical strength and thermal isolation of the material . This leads to a significant reduction in the material’s flammability .
Action Environment
The efficacy and stability of MPP can be influenced by environmental factors. For instance, the presence of other compounds, such as Piperazine Pyrophosphate, can enhance the flame retardant properties of MPP . Additionally, the physical state of the material (e.g., whether it is a solid, liquid, or gas) can also affect the action of MPP . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Melamine pyrophosphate is synthesized through the polycondensation of melamine orthophosphate. The process involves heating melamine orthophosphate at temperatures ranging from 250°C to 300°C to form melamine pyrophosphate. Further heating between 300°C and 330°C can lead to the formation of melamine polyphosphate .
Industrial Production Methods: In industrial settings, the synthesis of melamine pyrophosphate is typically conducted under controlled isothermal conditions. The reaction parameters, such as sample mass and heating rate, are carefully monitored to optimize the yield and quality of the product. The activation energy and kinetic parameters are determined using methods like the Kissinger method and the Kissinger–Akahira–Sunose method .
Analyse Chemischer Reaktionen
Types of Reactions: Melamine pyrophosphate primarily undergoes polycondensation reactions. It can also participate in thermal decomposition reactions, where it breaks down into melamine and pyrophosphate at elevated temperatures .
Common Reagents and Conditions: The synthesis of melamine pyrophosphate involves reagents such as melamine and orthophosphoric acid. The reaction conditions include controlled heating rates and specific temperature ranges to ensure the desired degree of polycondensation .
Major Products Formed: The primary product of the polycondensation reaction is melamine pyrophosphate. Further heating can lead to the formation of melamine polyphosphate, which has varying degrees of condensation .
Vergleich Mit ähnlichen Verbindungen
Melamine Polyphosphate: Similar to melamine pyrophosphate but with a higher degree of polycondensation.
Ammonium Polyphosphate: Another flame retardant used in polymers, known for its high phosphorus content.
Piperazine Pyrophosphate: Used in combination with melamine polyphosphate for enhanced flame retardancy.
Uniqueness: Melamine pyrophosphate is unique due to its balance of flame-retardant efficiency and environmental safety. Unlike halogenated flame retardants, it does not release toxic halogenated compounds upon decomposition. Its ability to form a stable char layer at high temperatures makes it particularly effective in enhancing the fire resistance of polymers and coatings .
Eigenschaften
IUPAC Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOTRSSGPPNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N6O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13518-93-9, 94159-17-8 | |
| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15541-60-3 | |
| Record name | Melamine (diphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MPP acts primarily in the condensed phase during polymer combustion. [] Upon heating, it decomposes, releasing phosphoric acid and forming a char layer on the material's surface. This char acts as a protective barrier, insulating the underlying material from heat and oxygen, thus hindering further combustion. [, , , ]
ANone: While MPP possesses inherent flame-retardant properties, it often exhibits enhanced efficacy when combined with other compounds. Synergistic effects have been observed with various additives, including:
- Pentaerythritol (PER): A common co-additive forming a robust intumescent system with MPP. [, , ]
- Aluminum Hypophosphite (AP): Enhances flame retardancy in polypropylene composites when used with MPP. []
- Triazine-Based Macromolecule (TBM): Exhibits synergism with MPP, improving char formation and water resistance in polypropylene. []
- Magnesium-Aluminum Layered Double Hydroxide (LDH): Improves flame retardancy and smoke suppression when combined with MPP in medium-density fiberboards. []
- Caged Phosphate Charring Agents (e.g., PEPA): Creates a synergistic effect, improving char formation and flame retardancy in polypropylene. []
A: Research suggests optimal ratios exist for different MPP-based flame-retardant systems. For instance, in MPP/PER systems, a 2:1 weight ratio demonstrates superior flame-retardant properties in banana fiber-reinforced epoxy composites. [] These ratios influence the formation, structure, and stability of the protective char layer, ultimately affecting the material's overall fire resistance.
A: While MPP significantly enhances flame retardancy, it can affect the mechanical properties of the base material. For example, in bamboo fiber-reinforced polypropylene composites, increasing the MPP/AP content led to decreased tensile strength. [] This highlights the need to optimize MPP concentration to balance flame retardancy with desired mechanical properties.
ANone: Research demonstrates MPP's effectiveness in a range of materials, including:
* **Polypropylene (PP):** Widely studied for its use in flame-retardant PP composites, often in combination with PER and other synergists. [, , , ]* **Polyamide 6 (PA6):** Improves flame retardancy in PA6, especially when combined with other phosphorus-containing additives. [, , ]* **Epoxy Composites:** Enhances flame retardancy in fiber-reinforced epoxy composites, particularly with banana fibers. []* **Medium Density Fiberboards (MDF):** Used to improve fire resistance in MDF, often in combination with LDH for enhanced smoke suppression. []* **Unsaturated Polyester Resins (UPR):** Improves flame retardancy in UPR, with studies exploring its use with modified montmorillonite. []* **Thermoplastic Polyurethane (TPU):** Enhances flame retardancy when combined with other phosphorus-containing flame retardants. []A: The molecular formula of melamine pyrophosphate is C3H9N6O7P2, and its molecular weight is 306.07 g/mol. [, ]
A: MPP can be synthesized by reacting melamine with pyrophosphoric acid. The reaction conditions, including temperature, time, and molar ratios, significantly influence the yield and purity of the final product. [, ]
ANone: Researchers employ various techniques to characterize MPP, including:
* **Fourier Transform Infrared Spectroscopy (FTIR):** Confirms the presence of characteristic functional groups, such as P-O and N-H bonds. [, , , , , ]* **Thermogravimetric Analysis (TGA):** Determines thermal stability and decomposition behavior of MPP and MPP-containing materials. [, , , , , , , , ]* **X-ray Diffraction (XRD):** Provides insights into the crystal structure and phase composition of MPP. [, ]* **Scanning Electron Microscopy (SEM):** Visualizes the morphology and structure of MPP and the char residues formed during combustion. [, , , , , ]* **X-ray Photoelectron Spectroscopy (XPS):** Analyzes the elemental composition and chemical states of elements present in MPP and its char residues. [, ]A: While generally considered a safer alternative to halogenated flame retardants, MPP requires careful handling and use. Its decomposition products may include potentially harmful compounds, and its environmental impact requires further investigation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


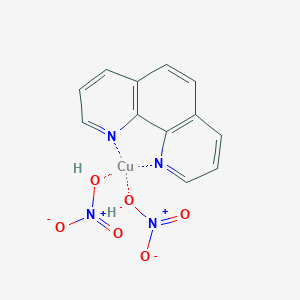
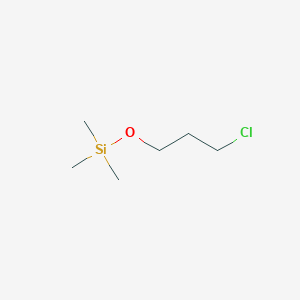

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
